molecular formula C23H29FN4O4 B2910581 N1-(3,4-dimethoxyphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 898432-24-1

N1-(3,4-dimethoxyphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B2910581
CAS No.: 898432-24-1
M. Wt: 444.507
InChI Key: JNFKPNBBQHKNQT-UHFFFAOYSA-N
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Description

N1-(3,4-dimethoxyphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative of interest in pharmaceutical and biochemical research. This compound is characterized by its unique molecular structure, which incorporates a 3,4-dimethoxyphenyl group, a 4-fluorophenyl ring, and a 4-methylpiperazine moiety, features commonly associated with bioactive molecules. Oxalamide derivatives are explored for their potential as key building blocks in medicinal chemistry and are investigated for their ability to interact with various biological targets. While specific pharmacological data for this exact compound is not available, research on structurally similar 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxypiperidine derivatives has demonstrated marked anesthetic activity and the ability to significantly extend survival time in hypobaric hypoxia models . Furthermore, other oxalamide compounds are recognized for their use as savory, umami flavoring agents in biochemical research, indicating a range of potential applications . The presence of the 4-methylpiperazin-1-yl group suggests potential for enhanced solubility and bioavailability, making it a valuable candidate for structure-activity relationship (SAR) studies. This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary tests and analyses to verify the identity, purity, and stability of the compound for their specific applications.

Properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN4O4/c1-27-10-12-28(13-11-27)19(16-4-6-17(24)7-5-16)15-25-22(29)23(30)26-18-8-9-20(31-2)21(14-18)32-3/h4-9,14,19H,10-13,15H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFKPNBBQHKNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3,4-dimethoxyphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanism of action, synthesis, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C23H29FN4O4
  • Molecular Weight : 444.5 g/mol
  • CAS Number : 898432-24-1

Synthesis

The synthesis of this compound typically involves several key steps:

  • Preparation of Intermediates :
    • Synthesize 3,4-dimethoxyphenylamine and 4-fluorophenylmethylpiperazine.
  • Formation of the Oxalamide Linkage :
    • React the intermediates with oxalyl chloride to form the oxalamide bond.
  • Purification :
    • Utilize recrystallization or chromatography to achieve high purity of the final product.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases characterized by dysregulated metabolism.
  • Receptor Binding : It can bind to receptors that modulate cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cells through modulation of specific signaling pathways.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various models, which could be beneficial for treating inflammatory diseases .

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds and their mechanisms:

StudyFindings
Gillis et al. (2015)Discussed the role of fluorine-containing compounds in enhancing biological activity and membrane permeability.
Woo et al. (2014)Identified neuroprotective properties associated with compounds similar to this compound.
Tiwari et al. (2015)Reported on antituberculosis activity linked to structural analogs, suggesting a broader therapeutic potential for this class of compounds.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural and molecular differences between the target compound and similar oxalamides:

Compound (CAS) R1 Group R2 Group Molecular Formula Molecular Weight (g/mol) Potential Application
Target (898432-24-1) 3,4-dimethoxyphenyl 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl C23H29FN4O4 444.5 Pharmaceutical (CNS/anticancer)
GMC-4 4-fluorophenyl 1,3-dioxoisoindolin-2-yl C16H10FN3O4 327.3 Antimicrobial
CAS 903255-42-5 2-(4-methoxyphenyl) 2-(4-methylpiperazin-1-yl)ethyl + phenylethyl C24H32N4O3 424.5 Structural analog (unknown)
CAS 898432-26-3 3-chloro-4-methylphenyl 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl C22H26ClFN4O2 432.9 Pharmaceutical (modified substituents)
S336 (745047-53-4) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl C19H23N3O4 357.4 Umami flavoring agent

Key Differences and Implications

Substituent Effects on Bioactivity :

  • The 3,4-dimethoxyphenyl group in the target compound may enhance receptor binding compared to electron-withdrawing groups (e.g., chloro in CAS 898432-26-3) or simpler aromatic rings (e.g., 4-fluorophenyl in GMC-4). Methoxy groups improve lipophilicity and membrane permeability .
  • The 4-methylpiperazine moiety in the target compound likely increases solubility and CNS penetration, a common strategy in drug design .

However, the target compound’s piperazine group may undergo oxidative metabolism (e.g., N-demethylation), altering its pharmacokinetics and toxicity . Fluorine substitution (as in the target and CAS 898432-26-3) can reduce metabolic degradation, prolonging half-life compared to non-fluorinated analogs .

Functional Applications: S336 is approved globally as a flavor enhancer, replacing monosodium glutamate (MSG) in food products . Antimicrobial oxalamides (e.g., GMC series) lack piperazine groups, which may limit their CNS activity compared to the target compound .

Research Findings and Regulatory Considerations

  • Flavoring Agents: S336 and related oxalamides (e.g., No. 2225 ) are metabolized via hydrolysis, oxidation, and glucuronidation, with high metabolic capacity ensuring safety at intended use levels .
  • Pharmaceutical Potential: Piperazine-containing oxalamides (e.g., CAS 903255-42-5 ) are structurally optimized for drug discovery, though pharmacological data for the target compound remain speculative without explicit studies .

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